4,6-Dimethylpyridine-2-carbaldehyde
Overview
Description
4,6-Dimethylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 5439-01-0 . It has a molecular weight of 135.17 and its IUPAC name is 4,6-dimethyl-2-pyridinecarbaldehyde . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO . The InChI code is 1S/C8H9NO/c1-6-3-7(2)9-8(4-6)5-10/h3-5H,1-2H3 and the InChI key is DHZPRCWNSJMCCN-UHFFFAOYSA-N . The canonical SMILES is CC1=CC(=NC(=C1)C=O)C .Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 135.16 g/mol . The compound has a topological polar surface area of 30 Ų and a complexity of 124 .Scientific Research Applications
Crystal and Molecular Structure Studies
4,6-Dimethylpyridine-2-carbaldehyde has been utilized in the study of crystal and molecular structures. For instance, its derivative, dimethylindium-pyridine-2-carbaldehyde oximate, has been examined for its crystal structure, revealing a complex configuration involving fused rings and distorted geometries (Shearer, Twiss, & Wade, 1980).
Chemical Sensing and Detection Applications
This compound plays a role in chemical sensing, particularly in the detection of specific elements or compounds. A notable application is in the development of a fluorescent lanthanide-organic framework for the sensitive detection of hypochlorite, demonstrating the compound's utility in creating molecular-based probes (Zhou et al., 2018).
Synthesis of Complex Molecules
This compound is instrumental in the synthesis of complex molecules. For example, its involvement in the synthesis of the central skeleton of macrocyclic antibiotics like GE 2270 A highlights its importance in pharmaceutical research (Okumura et al., 1998).
Organic Chemistry and Reaction Studies
The compound is also used in the study of organic reactions, such as the preparation of styryl and stilbenyl derivatives of pyridine, showcasing its versatility in organic synthesis (Burdeska et al., 1980).
Development of Novel Compounds with Potential Applications
Researchers have explored the development of novel compounds using this compound as a starting point. For instance, the preparation of novel push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications is a significant advancement (Hrobárik et al., 2004).
Mechanistic Studies in Chemistry
The compound aids in understanding chemical mechanisms, like the study of intramolecular 1,3-dipolar cycloaddition at the periphery of heterocyclic systems, contributing to a deeper understanding of chemical reactions and mechanisms (Gotoh et al., 1996).
Properties
IUPAC Name |
4,6-dimethylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-7(2)9-8(4-6)5-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPRCWNSJMCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279993 | |
Record name | 4,6-dimethylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-01-0 | |
Record name | 4,6-Dimethyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5439-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 15045 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC15045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dimethylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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